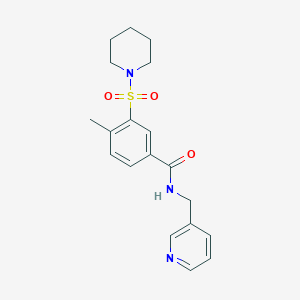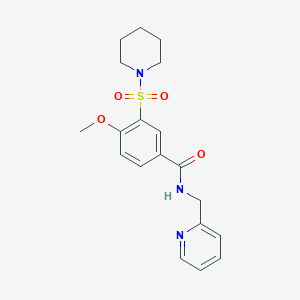
4-methoxy-3-(1-piperidinylsulfonyl)-N-(2-pyridinylmethyl)benzamide
説明
4-methoxy-3-(1-piperidinylsulfonyl)-N-(2-pyridinylmethyl)benzamide, commonly known as MPSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPSP is a small molecule that is primarily used as a tool compound to study the biological processes and mechanisms that underlie various diseases.
作用機序
The mechanism of action of MPSP is not fully understood. However, it is believed to work by inhibiting the activity of carbonic anhydrase IX, which is involved in the regulation of pH in various tissues. MPSP has also been shown to modulate the activity of ion channels in the heart and brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPSP are primarily related to its ability to inhibit the activity of carbonic anhydrase IX and modulate the activity of ion channels. MPSP has been shown to decrease the proliferation of cancer cells and induce apoptosis. It has also been shown to modulate the activity of ion channels in the heart, brain, and other tissues, which may have implications for the treatment of various diseases.
実験室実験の利点と制限
MPSP has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and has a high degree of purity. It is also stable and can be stored for extended periods of time. However, MPSP has some limitations. It has a relatively low potency compared to other carbonic anhydrase inhibitors and may not be effective at inhibiting the activity of other isoforms of carbonic anhydrase. It may also have off-target effects that could confound experimental results.
将来の方向性
There are several future directions for the study of MPSP. One area of research is the development of more potent and selective carbonic anhydrase inhibitors that could be used to treat cancer and other diseases. Another area of research is the development of new tools to study the role of sulfonamide-containing molecules in various biological processes. Finally, there is a need for further research to elucidate the mechanism of action of MPSP and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, MPSP is a small molecule that has been extensively studied for its potential applications in scientific research. It is primarily used as a tool compound to study the biological processes and mechanisms that underlie various diseases. MPSP has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer, and modulate the activity of ion channels in the heart, brain, and other tissues. While MPSP has several advantages for use in lab experiments, it also has some limitations. Further research is needed to elucidate the mechanism of action of MPSP and its potential applications in the treatment of various diseases.
科学的研究の応用
MPSP has been used extensively in scientific research to study various biological processes and mechanisms. Its primary use is as a tool compound to study the role of sulfonamide-containing molecules in various diseases. MPSP has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer, including breast, prostate, and renal cell carcinoma. MPSP has also been used to study the role of sulfonamide-containing molecules in the regulation of ion channels in the heart, brain, and other tissues.
特性
IUPAC Name |
4-methoxy-3-piperidin-1-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-17-9-8-15(19(23)21-14-16-7-3-4-10-20-16)13-18(17)27(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSRPYQBNYBHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=N2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B3745463.png)
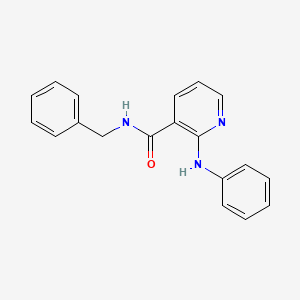
![N-cyclopentyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B3745478.png)
![N-cyclohexyl-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B3745479.png)
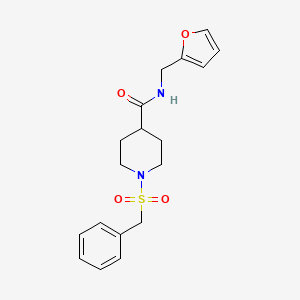

![N-(3-chloro-4-fluorophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B3745495.png)
![[1-(4-chlorophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid](/img/structure/B3745499.png)
![N-1,3-benzodioxol-5-yl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3745507.png)
![methyl 4-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B3745513.png)
![2-({[4-(3-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B3745523.png)
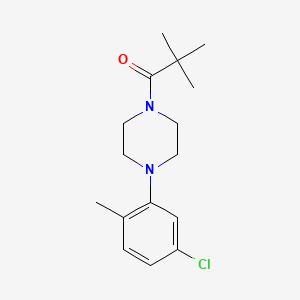
![1-[(4-methoxyphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B3745541.png)
